

An In-depth Technical Guide to the Physicochemical Properties of Methoxy-Substituted Terphenyls

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Compound of Interest		
Compound Name:	Terphenyl, ar-methoxy-	
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This technical guide provides a comprehensive overview of the core physicochemical properties of methoxy-substituted terphenyls. Terphenyls, composed of a central benzene ring with two phenyl substituents, are a significant class of organic compounds with applications ranging from liquid crystals to pharmaceuticals. The introduction of methoxy groups can significantly alter their properties, influencing their solubility, lipophilicity, crystal packing, and biological activity. This document consolidates available data on these properties, details relevant experimental protocols, and provides visualizations to aid in understanding key concepts.

Physicochemical Properties of Methoxy-Substituted Terphenyls

The position and number of methoxy substituents on the terphenyl scaffold have a profound impact on the molecule's physical and chemical characteristics. This section summarizes key physicochemical data for various methoxy-substituted terphenyls, with data for the parent terphenyl isomers provided as a baseline for comparison.

Table 1: Physicochemical Properties of Unsubstituted Terphenyls



Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
o-Terphenyl	84-15-1	C18H14	230.31	56-59[1]	337[1]
m-Terphenyl	92-06-8	C18H14	230.31	87-89[2]	332-334[2]
p-Terphenyl	92-94-4	C18H14	230.31	212-213[3]	376[3]

Table 2: Physicochemical Properties of Methoxy-

Substituted Terphenyls

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	logP
4,4"- Dimethoxy-p- terphenyl	13021-19-7	C20H18O2	290.36	Not specified	5.0378
4-Methoxy-o- phenylenedia mine	102-51-2	C7H10N2O	138.17	46-50	Not specified
3,3",4,4"- Tetramethoxy -1,1':4',1"- terphenyl	Not specified	C22H22O4	350.40	Not specified	Not specified
4,4"- dimethoxy- (1,1',3',1")ter phenyl	1568-74-7	C20H18O2	290.36	Not specified	5.0378[4]

Note: Data for a wider range of methoxy-substituted terphenyl isomers is sparse in publicly available literature. The provided data represents a starting point for understanding the impact of methoxylation.



General Solubility Observations:

- Unsubstituted Terphenyls: Generally insoluble in water but soluble in organic solvents like benzene and toluene.[2][5] p-Terphenyl is soluble in hot benzene and very soluble in hot ethyl alcohol.[3] o-Terphenyl is sparingly soluble in lower alcohols and glycols but very soluble in common aromatic solvents.[6]
- Methoxy-Substituted Terphenyls: 4,4"-Dimethoxy-p-terphenyl is characterized as having relatively low solubility in water and is more soluble in organic solvents such as ethanol or dichloromethane.[7] The methoxy groups, being polar, can slightly increase aqueous solubility compared to the parent terphenyls, but the overall hydrophobic nature of the threering system dominates.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of methoxysubstituted terphenyls, providing a foundation for their preparation and analysis in a laboratory setting.

Synthesis of Methoxy-Substituted Terphenyls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls and, by extension, terphenyls. This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide.

General Procedure:

A mixture of the aryl halide (1 mmol), the corresponding arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%) in a suitable solvent is stirred at a specified temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether). The crude product is then purified, typically by column chromatography on silica gel.

Example Synthesis of 4,4"-Diamino-p-terphenyl (adaptable for methoxy analogs):



1,4-dibromobenzene (4.15 mmol) and the pinacol ester of 4-aminobenzeneboronic acid (9.13 mmol) are combined with a palladium catalyst like Pd(PPh₃)₄ (0.415 mmol) and a base such as K₂CO₃ (62.3 mmol) in a mixture of water and an organic solvent like toluene.[8] The mixture is subjected to freeze-pump-thaw cycles to remove dissolved gases and then heated under a nitrogen atmosphere (e.g., at 120°C for 24 hours).[8] After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.[8] The combined organic layers are washed, dried, and concentrated.[8] The final product is purified by column chromatography.[8]

To synthesize a methoxy-substituted terphenyl, the corresponding methoxy-substituted aryllhalide and/or methoxy-substituted phenylboronic acid would be used as starting materials.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

General Procedure:

- Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.
- Dissolution: The impure solid is placed in a flask, and the minimum amount of hot solvent is added to completely dissolve it.
- Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
- Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to promote crystallization.
- Collection of Crystals: The formed crystals are collected by vacuum filtration.
- Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.
- Drying: The purified crystals are dried to remove the solvent.



Characterization Techniques

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For methoxy-substituted terphenyls, NMR provides information on the number and position of methoxy groups and the substitution pattern of the phenyl rings.

- ¹H NMR: The protons of the methoxy group typically appear as a sharp singlet in the range of δ 3.8-4.0 ppm. The aromatic protons will show complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm), which can be used to determine the substitution pattern.
- ¹³C NMR: The carbon of the methoxy group usually resonates around δ 55-60 ppm.[9] The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the methoxy group. Unusual ¹³C NMR chemical shifts for out-of-plane methoxy groups (around 62 ppm) have been reported in some aromatic compounds.[9]

General NMR Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectrum is recorded on an NMR spectrometer.

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing.

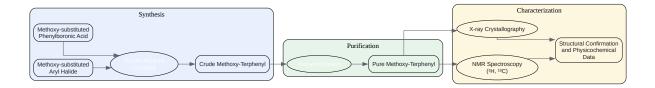
General Procedure:

- Crystal Growth: High-quality single crystals are grown from a solution of the purified compound, often by slow evaporation of the solvent.
- Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
- Structure Solution and Refinement: The collected data is used to solve the crystal structure
 and refine the atomic positions. For example, the structure of 3,3",4,4"-tetramethoxy1,1':4',1"-terphenyl was solved using a Bruker SMART APEX CCD area-detector
 diffractometer. The data can be solved and refined using software packages like SHELXS97
 and SHELXL97.

Visualizations



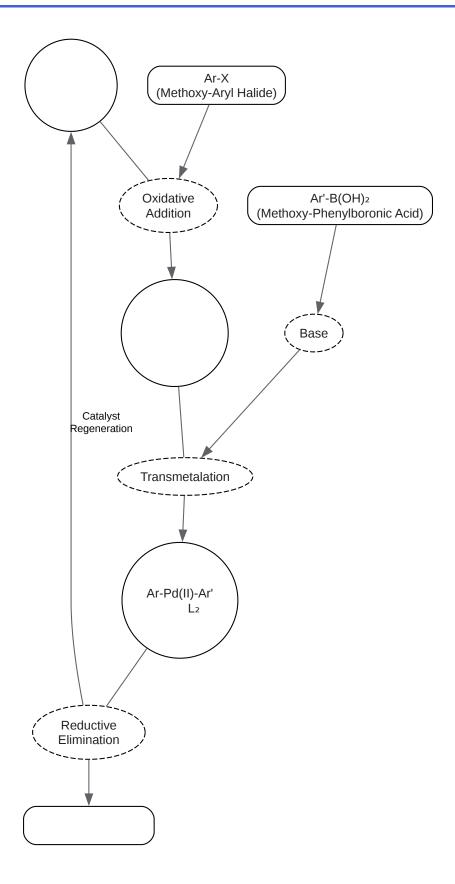
The following diagrams illustrate key experimental workflows and relationships relevant to the study of methoxy-substituted terphenyls.



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Caption: General workflow for the synthesis and characterization of methoxy-substituted terphenyls.





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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for terphenyl synthesis.



This guide serves as a foundational resource for professionals working with methoxy-substituted terphenyls. The provided data and protocols are intended to facilitate further research and development in this area. As more research is conducted, a more comprehensive understanding of the structure-property relationships in this class of compounds will undoubtedly emerge.

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